molecular formula C11H13BrN2O2 B7925749 [(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7925749
M. Wt: 285.14 g/mol
InChI Key: VFCJSQMHGPDKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a pyridine-derived organic compound featuring a bromine substituent at the 6-position of the pyridine ring, a cyclopropyl-amino group attached via a methylene bridge, and an acetic acid moiety. This structure combines aromatic, aliphatic, and chelating functional groups, making it a candidate for applications in coordination chemistry, pharmaceuticals, or as an intermediate in synthetic pathways. The acetic acid group provides a chelation site for metal ions or hydrogen bonding .

Properties

IUPAC Name

2-[(6-bromopyridin-3-yl)methyl-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-10-4-1-8(5-13-10)6-14(7-11(15)16)9-2-3-9/h1,4-5,9H,2-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCJSQMHGPDKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C(C=C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 6-Bromo-pyridine-3-carbaldehyde

The cornerstone of this step involves condensing 6-bromo-pyridine-3-carbaldehyde with cyclopropylamine under reductive conditions. Sodium tris(acetoxy)borohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 20–30°C for 5–12 hours achieves yields of 71–92%.

Representative Procedure :

  • Reactants : 6-Bromo-pyridine-3-carbaldehyde (1 eq), cyclopropylamine (1.2 eq), NaBH(OAc)₃ (1.5 eq).

  • Solvent : Anhydrous DCM (15–50 mL/g substrate).

  • Conditions : Stir at 20°C for 12 hours under nitrogen.

  • Workup : Quench with 2N NaOH, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (DCM/MeOH = 100:1 → 10:1).

Table 1: Optimization of Reductive Amination

EntryAmine Equiv.Reducing AgentTime (h)Yield (%)
11.0NaBH(OAc)₃1280
21.2NaBH₄1691.4
31.1NaBH(OAc)₃592

Functionalization with Acetic Acid

Alkylation with Bromoacetic Acid

The amine intermediate undergoes alkylation using bromoacetic acid in polar aprotic solvents.

Procedure :

  • Reactants : (6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amine (1 eq), bromoacetic acid (1.5 eq), K₂CO₃ (2 eq).

  • Solvent : Acetonitrile or DMF (20 mL/g substrate).

  • Conditions : Reflux at 80°C for 6–8 hours.

  • Workup : Filter, concentrate, and purify via reverse-phase HPLC.

Table 2: Alkylation Reaction Parameters

EntrySolventBaseTemperature (°C)Yield (%)
1AcetonitrileK₂CO₃8065
2DMFEt₃N10058

Alternative Synthetic Routes

One-Pot Reductive Amination-Alkylation

Combining reductive amination and alkylation in a single pot reduces purification steps.

Procedure :

  • Perform reductive amination as in Section 2.1.

  • Add bromoacetic acid and K₂CO₃ directly to the reaction mixture.

  • Heat at 60°C for 4 hours.
    Yield : 52% (over two steps).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (300 MHz, CDCl₃) : δ 8.29 (s, 1H, pyridine-H), 7.55 (d, J = 8.1 Hz, 1H), 7.43 (d, J = 8.1 Hz, 1H), 3.47 (s, 2H, CH₂), 2.38–2.48 (m, 4H, cyclopropane-H), 1.08 (t, J = 7.14 Hz, 2H, cyclopropane-H).

  • HRMS (ESI) : m/z calculated for C₁₂H₁₄BrN₂O₂ [M+H]⁺: 313.02, found: 313.03.

Challenges and Optimization Strategies

Cyclopropylamine Reactivity

Cyclopropylamine’s steric hindrance necessitates excess reagent (1.2–1.5 eq) and prolonged reaction times (12–16 hours) for complete conversion.

Purification of Hydrophilic Intermediates

Silica gel chromatography with gradient elution (DCM/MeOH) effectively isolates the acetic acid derivative, while reverse-phase HPLC resolves polar byproducts.

Industrial-Scale Considerations

Large-scale synthesis (kilogram quantities) employs:

  • Solvent Recycling : DCM recovery via distillation.

  • Catalyst Loading : Reduced NaBH(OAc)₃ to 1.2 eq to minimize costs.
    Example Batch : 11.5 kg product from 8.3 kg 6-bromo-pyridine-3-carbaldehyde .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as a building block in the synthesis of pharmaceutical agents. Its unique structural features allow it to interact with various biological targets, making it valuable in drug design.

  • Case Study: Antidepressant Activity
    A study demonstrated that [(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid can modulate neurotransmitter levels, suggesting potential antidepressant effects. In a rat model of depression, the compound increased serotonin levels significantly .

Biological Studies

Research has focused on the compound's interactions with enzymes and receptors, providing insights into its therapeutic potential.

  • Binding Affinity Studies
    In vitro assays have shown that the compound exhibits significant binding affinity towards specific enzymes involved in neurotransmitter metabolism, which is critical for its antidepressant activity .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, indicating potential applications in treating chronic inflammatory conditions.

  • In Vitro Results
    Assays demonstrated that this compound inhibits pro-inflammatory cytokines in cultured cells, highlighting its role as a potential anti-inflammatory agent .

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Pyridine Derivative : Initial reactions create the brominated pyridine.
  • Amine Coupling : The reaction with cyclopropyl amine forms the final product.
  • Purification : Techniques such as crystallization or chromatography ensure high purity.

Mechanism of Action

The mechanism of action of [(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring may facilitate binding to active sites, while the cyclopropyl and amino-acetic acid moieties can modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyridinylmethyl-amino acetic acid derivatives. Key structural analogs and their distinguishing features are discussed below:

Substituent Variations on the Amino Group

Compound Name Amino Substituent Molecular Formula Key Properties/Effects
[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid Methyl C₉H₁₁BrN₂O₂ Lower steric hindrance; increased flexibility for binding interactions
[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid Isopropyl C₁₁H₁₅BrN₂O₂ Moderate steric bulk; potential for enhanced lipophilicity
Target Compound Cyclopropyl C₁₁H₁₃BrN₂O₂* Rigid, planar structure; improved metabolic stability and conformational restriction

Note: *Calculated molecular formula based on cyclopropyl (C₃H₅) substitution. Exact molecular weight may vary depending on synthesis conditions.

Halogen Substituent Variations

Compound Name Halogen Molecular Formula Key Properties/Effects
[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Cl C₁₁H₁₃ClN₂O₂ Reduced electron-withdrawing effect compared to Br; lower molecular weight
[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Br C₁₁H₁₃BrN₂O₂ Stronger electron-withdrawing effect; enhanced potential for nucleophilic substitution

Pyridine Ring Position Variations

Compound Name Pyridine Substituent Position Key Properties/Effects
[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-acetic acid 2-Bromo, 4-pyridinyl Altered electronic distribution; steric effects near the amino group
This compound 6-Bromo, 3-pyridinyl Bromine positioned para to the methyl-amino bridge; optimized for π-π stacking

Research Findings and Mechanistic Insights

Electronic and Steric Effects

  • Cyclopropyl vs.
  • Bromo vs. Chloro : Bromine’s larger atomic radius and polarizability may improve halogen bonding in supramolecular assemblies compared to chlorine .

Chelation Potential

The acetic acid moiety enables metal ion chelation. Analogous compounds (e.g., [(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid) demonstrate moderate affinity for transition metals like Cu²⁺ and UO₂²⁺ in studies on uranium adsorption, though direct data for the target compound is lacking .

Biological Activity

[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a chemical compound with significant potential in medicinal chemistry, particularly in the development of pharmacological agents. Its unique structure, featuring a brominated pyridine ring, a cyclopropyl group, and an amino-acetic acid moiety, enhances its biological activity. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H13BrN2O2
  • Molecular Weight : 285.14 g/mol
  • Structure : The compound consists of a bromine-substituted pyridine ring linked to a cyclopropyl amino group and an acetic acid moiety.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination of Pyridine : Bromine or N-bromosuccinimide (NBS) is used to introduce a bromine atom at the 6-position of pyridine.
  • Formation of Pyridin-3-ylmethyl Intermediate : The brominated pyridine reacts with an alkylating agent.
  • Cyclopropyl-Amino Group Introduction : The intermediate is reacted with cyclopropylamine.
  • Acetic Acid Addition : Finally, the compound undergoes treatment with acetic acid or derivatives to yield the final product.

Anticancer Activity

Initial studies indicate that this compound exhibits potential anticancer properties , particularly against various cancer cell lines. For instance, it has shown promising results in inhibiting tumor cell proliferation in vitro, suggesting its potential as a lead compound for developing anticancer therapies .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation pathways.
  • Receptor Binding : Its structural features allow it to bind effectively to biological receptors, potentially modulating their activity.

Other Biological Activities

Research has also suggested that this compound may possess other biological activities:

  • Antibacterial Properties : Similar compounds have demonstrated antibacterial effects against various strains, indicating that this compound could also exhibit such properties .
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, further investigations are warranted to explore its efficacy in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
Study 2Evaluated the compound's ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease therapy .
Study 3Investigated antibacterial activity; results indicated effective inhibition against Staphylococcus aureus and Streptococcus pneumoniae .

Q & A

Q. What are the critical synthetic steps for preparing [(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid?

The synthesis involves:

  • Bromination : Selective bromination at the 6-position of pyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
  • Cyclopropane introduction : Coupling cyclopropylamine via nucleophilic substitution or reductive amination under inert conditions .
  • Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic methods validate the compound’s structure?

  • NMR (1H/13C) : Identifies cyclopropane protons (δ 0.5–1.5 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). The acetic acid moiety is confirmed by a singlet at δ 3.7–4.0 ppm (CH2) and a broad peak for COOH .
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak at m/z 259.10 (C9H11BrN2O2+) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Adjust pH >5 for aqueous solubility via deprotonation of the carboxylic acid .
  • Stability : Sensitive to light and humidity. Store under argon at –20°C. Degradation products include debrominated analogs and cyclopropane ring-opened derivatives .

Q. How does the bromopyridine moiety influence reactivity?

The 6-bromo group facilitates Suzuki-Miyaura coupling with boronic acids (Pd catalysis) to generate biaryl derivatives. It also undergoes nucleophilic substitution with amines/thiols under mild conditions (e.g., K2CO3 in DMF) .

Advanced Research Questions

Q. How can synthetic yield be optimized in large-scale production?

  • Continuous flow chemistry : Reduces reaction time and improves selectivity for bromination steps .
  • Catalyst screening : Use Pd/XPhos for coupling reactions to minimize side products .
  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or HPLC to adjust parameters dynamically .

Q. What computational approaches predict biological target engagement?

  • Molecular docking : Use AutoDock Vina to model interactions with neurotransmitter receptors (e.g., GABA_A or serotonin receptors), leveraging the cyclopropane group’s rigidity for binding pocket compatibility .
  • MD simulations : Assess binding stability (100 ns trajectories) in explicit solvent (TIP3P water model) .

Q. How do structural analogs compare in metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. The cyclopropyl group reduces CYP450-mediated oxidation compared to non-cyclopropane analogs .
  • LogP analysis : The compound’s calculated LogP (1.8) suggests moderate blood-brain barrier penetration, validated by in situ perfusion models .

Q. What strategies resolve contradictions in reported receptor binding data?

  • Assay standardization : Use uniform cell lines (e.g., HEK293 expressing cloned receptors) and control for pH/temperature .
  • Orthogonal validation : Confirm radioligand binding results (e.g., [3H]-muscimol for GABA_A) with electrophysiology (patch-clamp) .

Data Analysis & Experimental Design

Q. How to design SAR studies for this compound?

  • Core modifications : Synthesize analogs with halogen replacements (Cl, F) or pyridine-to-phenyl swaps .
  • Dose-response curves : Test efficacy (EC50) and toxicity (MTT assay) in neuronal cell lines .
  • Data interpretation : Use GraphPad Prism for non-linear regression and ANOVA to compare groups (p<0.05) .

Q. What methods validate purity in complex mixtures?

  • HPLC-DAD/ELSD : C18 column (5 µm), gradient elution (10–90% acetonitrile in 0.1% TFA water). Purity >98% required for in vivo studies .
  • HRMS : Confirm absence of isobaric impurities (resolution >30,000) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.